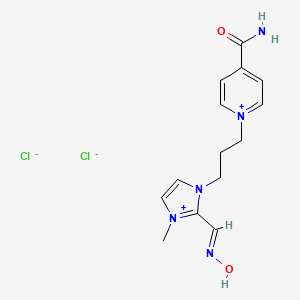
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride is a complex organic compound that features a pyridinium core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the aminocarbonyl group and the hydroxyimino group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the imidazolium ring or the aminocarbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the development of new materials or catalysts.
作用機序
The mechanism of action for this compound would involve interactions with specific molecular targets. The hydroxyimino group might interact with enzymes or receptors, while the pyridinium core could facilitate binding to nucleic acids or proteins. Detailed studies would be required to elucidate the exact pathways and targets.
類似化合物との比較
Similar Compounds
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride: shares similarities with other pyridinium-based compounds.
Nicotinamide adenine dinucleotide (NAD+): A well-known pyridinium compound involved in redox reactions.
Pyridoxal phosphate: Another pyridinium derivative with biological significance.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
129129-64-2 |
|---|---|
分子式 |
C14H19Cl2N5O2 |
分子量 |
360.2 g/mol |
IUPAC名 |
1-[3-[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-17-9-10-19(13(17)11-16-21)6-2-5-18-7-3-12(4-8-18)14(15)20;;/h3-4,7-11H,2,5-6H2,1H3,(H-,15,20);2*1H |
InChIキー |
GOQFBMDQJOINAD-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)/C=N/O.[Cl-].[Cl-] |
正規SMILES |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)C=NO.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


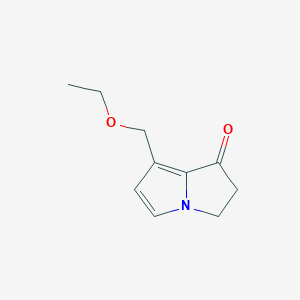
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)

![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
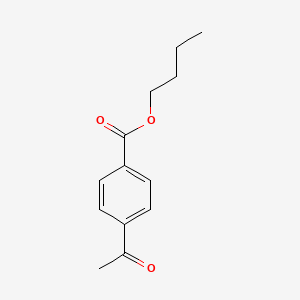
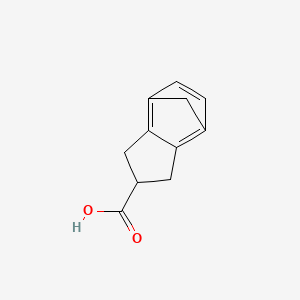

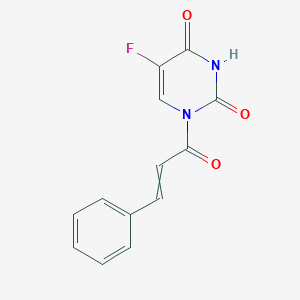

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
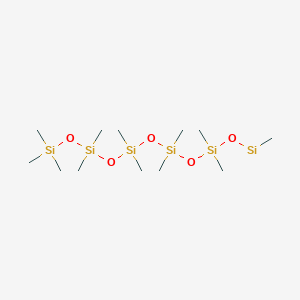
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
